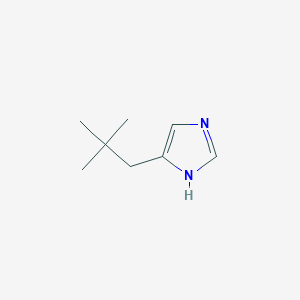

4-(2,2-dimethylpropyl)-1H-imidazole

Description

Properties

Molecular Formula |

C8H14N2 |

|---|---|

Molecular Weight |

138.21 g/mol |

IUPAC Name |

5-(2,2-dimethylpropyl)-1H-imidazole |

InChI |

InChI=1S/C8H14N2/c1-8(2,3)4-7-5-9-6-10-7/h5-6H,4H2,1-3H3,(H,9,10) |

InChI Key |

SNIKBAFYLKPFTI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)CC1=CN=CN1 |

Origin of Product |

United States |

Mechanistic Investigations of Reactions Involving 4 2,2 Dimethylpropyl 1h Imidazole

Reaction Mechanisms of C-H Functionalization on the Imidazole (B134444) Ring

The direct functionalization of carbon-hydrogen (C-H) bonds on the imidazole core is a powerful strategy for synthesizing complex molecules. The neopentyl group at the C4 position of 4-(2,2-dimethylpropyl)-1H-imidazole introduces significant steric and electronic effects that dictate the regioselectivity and efficiency of these reactions.

Positional Selectivity and Electronic Properties Influencing Reactivity

The imidazole ring is an electron-rich heterocycle, making it susceptible to electrophilic substitution. nih.gov For an unsymmetrically substituted imidazole like this compound, the C-H bonds at the C2 and C5 positions are the most likely sites for functionalization. The electronic properties of the imidazole ring, influenced by the two nitrogen atoms, play a crucial role. One nitrogen atom is "pyrrole-like," contributing to the aromatic π-system, while the other is "pyridine-like," with its lone pair in an sp2 hybrid orbital. quora.com

The bulky neopentyl group at the C4 position exerts a significant steric hindrance, which can influence the accessibility of the adjacent C5 position to incoming reagents. otago.ac.nz Furthermore, the electron-donating nature of the alkyl group can modulate the electron density at different positions of the ring, thereby influencing the reactivity towards electrophiles. Theoretical studies on substituted phenyl-selenadiazole derivatives have shown that electron-donating groups can increase the molecule's softness and reduce the HOMO-LUMO energy gap, leading to higher chemical reactivity. researchgate.net This principle can be extended to understand the reactivity of this compound.

In palladium-catalyzed direct arylation reactions, the selectivity between the C2 and C5 positions can be tuned by the choice of solvent and additives. While polar aprotic solvents like DMF often favor C5 arylation, using aromatic solvents like xylene can lead to double arylation at both C2 and C5 positions. nih.gov The addition of benzoic acid has been shown to improve the selectivity for C5 monoarylation in anisole. nih.gov

Table 1: Factors Influencing Positional Selectivity in Imidazole C-H Functionalization

| Factor | Influence on Reactivity and Selectivity |

| Electronic Properties | The electron-rich nature of the imidazole ring favors electrophilic substitution. nih.gov |

| Steric Hindrance | The bulky neopentyl group at C4 can hinder reactions at the adjacent C5 position. otago.ac.nz |

| Solvent | The choice of solvent can dramatically alter the selectivity between C2 and C5 functionalization. nih.gov |

| Additives | Additives like benzoic acid can enhance the selectivity for a specific position. nih.gov |

| Catalyst/Reagent | The nature of the catalyst and reagent dictates the mechanism and positional outcome. researchgate.net |

Role of Direct Metalation and Ligand-Assisted Palladation

The mechanism of C-H functionalization often involves metalation of the imidazole ring. Direct metalation can occur where a strong base deprotonates one of the ring's C-H bonds, creating a nucleophilic center that can react with an electrophile.

In palladium-catalyzed reactions, ligand-assisted palladation is a common mechanistic pathway. The imidazole itself can act as a ligand for the palladium catalyst. researchgate.net The reaction can proceed through a concerted metalation-deprotonation (CMD) mechanism, where the C-H bond cleavage and metal-carbon bond formation occur in a single step, often assisted by a base. researchgate.net The geometry of the transition state in such reactions is a key determinant of regioselectivity. nih.gov

The development of templates that can direct the catalyst to a specific C-H bond based on distance and geometry has emerged as a powerful strategy to achieve site-selectivity in C-H activation. nih.gov While not explicitly detailed for this compound, these principles are broadly applicable to achieving regioselective functionalization of substituted imidazoles.

N-Alkylation and Regioselective N-Functionalization Mechanisms

The N-alkylation of imidazoles is a fundamental transformation. For an unsymmetrical imidazole like this compound, alkylation can occur at either the N1 or N3 nitrogen, leading to two different regioisomers. The outcome of the reaction is influenced by several factors, including the nature of the alkylating agent, the base used, and the reaction conditions. otago.ac.nz

The regioselectivity is often governed by a combination of steric and electronic effects. The bulky neopentyl group at the C4 position will sterically hinder the adjacent N3 nitrogen, potentially favoring alkylation at the more accessible N1 nitrogen. otago.ac.nz In basic media, the reaction proceeds through the imidazole anion, and the regioselectivity is largely dependent on polar and steric factors. otago.ac.nz In neutral conditions, the tautomeric equilibrium of the imidazole ring becomes a dominant factor. otago.ac.nz

Phase-transfer catalysis has been shown to be an effective method for the selective N-alkylation of imidazoles, often providing high yields and avoiding quaternization. researchgate.net The use of solid-liquid phase transfer catalysis in the absence of a solvent has also been reported as a useful and general method. researchgate.net

Reaction Pathway Elucidation of Multi-Component and Cycloaddition Reactions

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product. youtube.com The synthesis of substituted imidazoles can be achieved through various MCRs. For instance, the condensation of a 1,2-dicarbonyl compound, an aldehyde, and two equivalents of ammonia (B1221849) or an amine is a classic method for imidazole synthesis. researchgate.netorganic-chemistry.org The mechanism of these reactions typically involves a series of condensation and cyclization steps. researchgate.net

Visible light photocatalysis has been employed for the one-pot, three-component synthesis of tetrasubstituted imidazoles, with the proposed mechanism involving the formation of a 2H-azirine intermediate. researchgate.net

Cycloaddition reactions are another important class of reactions for constructing cyclic systems. While specific studies on this compound in cycloaddition reactions are not prevalent, related systems offer mechanistic insights. For example, 4-alkenyl-2-aminothiazoles participate as dienes in [4+2] cycloaddition reactions with nitroalkenes. nih.gov An unprecedented N1/N4 [4+2] cycloaddition of 1,2,4,5-tetrazines has been reported, promoted by solvent hydrogen bonding. nih.gov These examples highlight the potential for the imidazole ring and its substituents to participate in various cycloaddition pathways.

Mechanistic Studies of Catalyst-Mediated Transformations

Catalysts play a pivotal role in many transformations involving imidazoles. Heterogeneous catalysts, such as silica-supported antimony trichloride (B1173362) (SbCl3/SiO2) and iron(III) chloride on silica (B1680970) (FeCl3/SiO2), have been used for the synthesis of substituted imidazoles under microwave irradiation or solvent-free conditions. researchgate.netnih.gov These catalysts are often recyclable and offer environmental benefits. nih.gov

Magnetic nanoparticles have also been used as supports for catalysts, allowing for easy separation and reuse. rsc.org For example, a Lewis acidic deep eutectic solvent supported on magnetic nanoparticles has been shown to be an efficient catalyst for the synthesis of tri- and tetrasubstituted imidazoles. rsc.org

In the realm of homogeneous catalysis, rhodium and palladium complexes are widely used for C-H activation and functionalization of heterocyclic compounds, including those with imidazole moieties. mdpi.comnih.gov The mechanism of these reactions often involves the formation of a metallacycle intermediate, followed by migratory insertion or reductive elimination to form the final product. mdpi.com The ligand environment around the metal center is crucial for controlling the reactivity and selectivity of the catalytic process.

Advanced Spectroscopic and Structural Characterization of 4 2,2 Dimethylpropyl 1h Imidazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule.

Proton (¹H) NMR spectroscopy is instrumental in identifying the number and type of hydrogen atoms in a molecule. In the ¹H NMR spectrum of 4-(2,2-dimethylpropyl)-1H-imidazole, distinct signals corresponding to the different proton environments are observed.

The protons of the imidazole (B134444) ring typically appear as distinct signals. For the parent imidazole molecule, the proton at the C2 position gives a triplet at approximately 7.73 ppm, while the equivalent protons at the C4 and C5 positions show a doublet at around 7.15 ppm in deuterated chloroform. researchgate.net The N-H proton of the imidazole ring is often broad and its chemical shift can vary significantly depending on the solvent and concentration, appearing around 11.62 ppm in chloroform-d. researchgate.net

For this compound, the neopentyl group introduces two additional distinct proton signals. The nine equivalent protons of the three methyl groups (tert-butyl group) are expected to produce a sharp singlet, while the two protons of the methylene (B1212753) group adjacent to the imidazole ring will also appear as a singlet. The exact chemical shifts of these and the imidazole ring protons would require experimental determination but can be predicted based on the electronic effects of the substituents.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is predictive and based on typical chemical shift ranges. Actual experimental values may vary.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Imidazole N-H | Variable (e.g., 10-12) | Broad Singlet | 1H |

| Imidazole C2-H | ~7.5 - 7.8 | Singlet | 1H |

| Imidazole C5-H | ~6.8 - 7.2 | Singlet | 1H |

| Methylene (-CH₂-) | ~2.5 - 2.8 | Singlet | 2H |

| tert-Butyl (-C(CH₃)₃) | ~0.9 - 1.2 | Singlet | 9H |

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.

The chemical shifts of the imidazole ring carbons are sensitive to the tautomeric state of the ring. nih.gov In general, the C2 carbon is the most deshielded, followed by the C4 and C5 carbons. The presence of the neopentyl substituent at the C4 position will influence the chemical shifts of the ring carbons. The carbons of the neopentyl group will also have characteristic chemical shifts, with the quaternary carbon being less shielded than the methyl carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is predictive and based on typical chemical shift ranges. Actual experimental values may vary.

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Imidazole C2 | ~135 - 140 |

| Imidazole C4 | ~130 - 135 |

| Imidazole C5 | ~115 - 120 |

| Methylene (-CH₂-) | ~30 - 35 |

| Quaternary Carbon (-C (CH₃)₃) | ~30 - 35 |

| tert-Butyl (-C(CH₃ )₃) | ~28 - 32 |

Two-dimensional (2D) NMR techniques are invaluable for establishing the connectivity between atoms in a molecule. huji.ac.ildokumen.pubusask.ca Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to assemble the molecular structure of this compound.

COSY: This experiment would reveal correlations between protons that are coupled to each other, although in this specific molecule with many singlet signals, its utility for the neopentyl group is limited. It could, however, confirm the coupling between the imidazole ring protons if they are not singlets due to solvent effects or other interactions.

HSQC: This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. huji.ac.il This would definitively link the proton signals of the methylene and methyl groups to their corresponding carbon signals.

HMBC: This experiment shows correlations between protons and carbons that are two or three bonds away. usask.ca This is particularly useful for connecting the neopentyl group to the imidazole ring by observing a correlation between the methylene protons and the C4 and C5 carbons of the imidazole ring. It would also confirm the connectivity within the neopentyl group itself.

Imidazole and its derivatives can exist in two tautomeric forms due to the migration of the proton between the two nitrogen atoms. researchgate.net For 4-substituted imidazoles, this results in two distinct tautomers: 4-substituted and 5-substituted. The rate of this exchange can be influenced by factors such as solvent, temperature, and the nature of the substituent.

In the case of this compound, the bulky neopentyl group may hinder the tautomeric exchange. Dynamic NMR studies, where spectra are acquired at different temperatures, can provide insight into this process. researchgate.netresearchgate.net At room temperature, if the exchange is fast on the NMR timescale, averaged signals for the C4 and C5 carbons will be observed. nih.gov As the temperature is lowered, the exchange rate may decrease, potentially leading to the observation of separate signals for the two tautomers. The difference in chemical shifts between C4 and C5 can be a diagnostic indicator of the predominant tautomeric form. nih.gov

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. algimed.com

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. measurlabs.combioanalysis-zone.comhilarispublisher.com This precision allows for the unambiguous determination of the molecular formula of this compound. By comparing the experimentally measured exact mass of the protonated molecule [M+H]⁺ with the calculated theoretical mass, the elemental composition can be confirmed with a high degree of confidence. nih.gov

The analysis of the fragmentation pattern in the mass spectrum provides further structural confirmation. youtube.comnih.govyoutube.comuni-halle.deyoutube.com The fragmentation of the molecular ion of this compound would likely involve characteristic losses. A common fragmentation pathway for neopentyl-substituted compounds is the loss of a tert-butyl radical (57 Da), leading to a prominent fragment ion. Other fragmentations could involve the cleavage of the imidazole ring.

Fragmentation Pathways of 2,2-Dimethylpropyl-Substituted Imidazoles

Mass spectrometry provides critical information about the molecular weight and fragmentation patterns of a compound. In electron impact mass spectrometry (EI-MS), the fragmentation of alkyl-substituted imidazoles is influenced by the nature of the alkyl group. rsc.orglibretexts.org For 2,2-dimethylpropyl-substituted imidazoles, the fragmentation is expected to follow general principles observed for alkyl-substituted aromatic and heterocyclic systems.

A primary fragmentation process involves the cleavage of the bond between the imidazole ring and the 2,2-dimethylpropyl (neopentyl) group. The stability of the resulting fragments often dictates the most prominent peaks in the mass spectrum. For instance, the loss of a tert-butyl radical (C(CH₃)₃•) from the molecular ion is a common pathway for compounds containing a neopentyl group, leading to a significant fragment ion. docbrown.info This is due to the formation of a relatively stable tert-butyl radical.

Another potential fragmentation pathway involves cleavage within the alkyl substituent itself. miamioh.edu Alpha-cleavage, the breaking of the C-C bond adjacent to the imidazole ring, is a dominant fragmentation mode for many alkyl-substituted aromatic compounds. miamioh.edu In the case of the 2,2-dimethylpropyl group, this would result in the loss of a methyl radical (CH₃•) to form a stable secondary carbocation, or the loss of larger alkyl fragments. docbrown.info The presence of the nitrogen-containing imidazole ring can also direct fragmentation, potentially leading to the formation of quinoxalinium-like ions in related benzimidazole (B57391) structures. rsc.org

The specific fragmentation pattern of this compound would exhibit a characteristic molecular ion peak, with subsequent fragment ions corresponding to the loss of stable neutral species such as methyl, ethyl, and tert-butyl groups. The relative intensities of these fragment peaks provide a fingerprint for the molecule's structure. libretexts.orgdocbrown.info

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational modes.

Fourier Transform Infrared (FTIR) Spectroscopy Analysis

The FTIR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its constituent functional groups. sci.amresearchgate.net

Key vibrational modes include:

N-H Stretching: The N-H stretching vibration of the imidazole ring typically appears as a broad band in the region of 3500-3000 cm⁻¹. sci.am

C-H Stretching: Aromatic C-H stretching vibrations from the imidazole ring are expected in the 3100-3000 cm⁻¹ region, while aliphatic C-H stretching from the 2,2-dimethylpropyl group will appear between 3000 and 2850 cm⁻¹. sci.am

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the imidazole ring are observed in the 1650-1400 cm⁻¹ range. sci.amresearchgate.net

C-N Stretching: The C-N stretching vibrations of the imidazole ring typically occur in the 1400-1300 cm⁻¹ region. sci.am

CH Bending: Bending vibrations of the CH₂ and CH₃ groups in the alkyl substituent will give rise to absorptions in the 1470-1365 cm⁻¹ range.

The precise positions of these bands can be influenced by the substitution pattern on the imidazole ring.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Functional Group |

| N-H Stretch | 3500 - 3000 | Imidazole Ring |

| Aromatic C-H Stretch | 3100 - 3000 | Imidazole Ring |

| Aliphatic C-H Stretch | 3000 - 2850 | 2,2-Dimethylpropyl Group |

| C=N / C=C Stretch | 1650 - 1400 | Imidazole Ring |

| C-N Stretch | 1400 - 1300 | Imidazole Ring |

| CH Bending | 1470 - 1365 | 2,2-Dimethylpropyl Group |

Raman Spectroscopy Applications

Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. nih.gov For this compound, Raman spectroscopy can be used to further characterize the vibrational modes of the imidazole ring and the alkyl substituent. electronicsandbooks.comnih.gov

Key Raman spectral features would include:

Ring Breathing Modes: The symmetric "breathing" vibrations of the imidazole ring give rise to characteristic Raman bands.

C-H Vibrations: Both aromatic and aliphatic C-H stretching and bending vibrations are Raman active. researchgate.net

C-C Vibrations: The C-C stretching vibrations within the 2,2-dimethylpropyl group are also observable.

Surface-enhanced Raman spectroscopy (SERS) can be employed to study the interaction of imidazole derivatives with surfaces, providing insights into their orientation and binding mechanisms. researchgate.netnih.govresearchgate.net

| Vibrational Mode | Typical Raman Shift Range (cm⁻¹) | Functional Group |

| Imidazole Ring Breathing | ~1000 - 1300 | Imidazole Ring |

| Aromatic C-H Stretch | ~3100 - 3000 | Imidazole Ring |

| Aliphatic C-H Stretch | ~3000 - 2850 | 2,2-Dimethylpropyl Group |

| C-C Stretch | ~800 - 1200 | 2,2-Dimethylpropyl Group |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. rsc.org

Single Crystal X-ray Diffraction Analysis of Molecular Conformation

Comparison with the crystal structures of other substituted imidazoles reveals that the bond lengths and angles within the imidazole ring are generally consistent, with minor variations depending on the nature and position of the substituents. nih.govnih.gov For example, in 1-(2,6-diisopropylphenyl)-1H-imidazole, the imidazole ring is rotated significantly relative to the phenyl ring. nih.gov A similar rotational orientation would be expected for the 2,2-dimethylpropyl group in this compound to minimize steric hindrance.

Analysis of Crystal Packing and Intermolecular Interactions

The crystal packing of this compound is governed by a network of intermolecular interactions. acs.orgacs.orgrsc.org A crucial interaction in the crystal structures of imidazoles is hydrogen bonding involving the N-H group of the imidazole ring. acs.orgresearchgate.net This N-H group can act as a hydrogen bond donor, forming N-H···N or N-H···O hydrogen bonds with acceptor atoms on neighboring molecules. nih.govresearchgate.net These hydrogen bonds often lead to the formation of chains, layers, or more complex three-dimensional networks, which stabilize the crystal structure. researchgate.netnih.gov

Powder X-ray Diffraction (PXRD) for Crystalline Phase Identification

Powder X-ray Diffraction (PXRD) is a powerful analytical technique used to determine the phase of a crystalline material. carleton.edu The method involves irradiating a finely ground, powdered sample with monochromatic X-rays and measuring the angles at which the X-rays are diffracted. youtube.com When the X-rays interact with the crystal lattice, constructive interference occurs when Bragg's Law (nλ = 2d sin θ) is satisfied, producing a unique diffraction pattern of peaks at specific angles (2θ). carleton.eduyoutube.com This pattern serves as a fingerprint for the crystalline solid, allowing for its identification and characterization. carleton.edu

For imidazole derivatives, PXRD is instrumental in confirming the crystalline structure and identifying different polymorphic forms, which can have distinct physical properties. researchgate.net The analysis of the diffraction pattern can provide detailed information about the unit cell dimensions of the crystal. carleton.educambridge.org While specific PXRD data for this compound is not extensively detailed in the available literature, the technique remains the standard for confirming its solid-state structure. The expected output from a PXRD analysis would include a list of diffraction peaks with their corresponding intensities and d-spacings.

Table 1: Key Parameters from Powder X-ray Diffraction (PXRD) Analysis

| Parameter | Description | Significance |

|---|---|---|

| 2θ Angle | The angle between the incident X-ray beam and the detector. | Characteristic peak positions are used to identify the crystalline phase. |

| d-spacing (Å) | The distance between parallel planes in the crystal lattice. | Calculated from 2θ angles using Bragg's Law; unique to a specific crystal structure. |

| Peak Intensity | The height or area of a diffraction peak. | Relative intensities are part of the material's characteristic diffraction pattern. |

| Crystallite Size | The size of coherent diffracting domains. | Can be estimated from the broadening of diffraction peaks. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of UV or visible light by a substance. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. In organic molecules like this compound, the primary electronic transitions observed are typically π → π* and n → π*. researchgate.netyoutube.com The imidazole ring, being an aromatic heterocycle, contains both π electrons in its double bonds and non-bonding (n) electrons on its nitrogen atoms.

Studies on related imidazole compounds provide insight into the expected spectral characteristics. Imidazole itself typically shows a characteristic absorption peak around 209 nm, which is attributed to a π → π* transition. mdpi.com Substituted imidazoles can exhibit shifts in these absorption maxima. For instance, the presence of alkyl groups can cause a slight red shift (a shift to a longer wavelength). mdpi.com More complex imidazole derivatives show absorption bands at higher wavelengths, such as ~295 nm and ~380 nm. nih.gov The electronic spectrum of this compound is expected to feature absorptions characteristic of the substituted imidazole chromophore.

Table 2: Typical Electronic Transitions and Absorption Maxima for Imidazole Derivatives

| Compound | Solvent | λmax (nm) | Electronic Transition | Reference |

|---|---|---|---|---|

| Imidazole | Water | 209 | π → π* | mdpi.com |

| 4-Methyl-imidazole | 2% Methanol (B129727)/Water | 217 | π → π* | mdpi.com |

| Imidazole-2-carbaldehyde | Water | 280 | n → π* | researchgate.netmdpi.com |

Thermogravimetric Analysis (TGA) for Thermal Decomposition Patterns

Thermogravimetric Analysis (TGA) is a thermal analysis method used to measure changes in the mass of a sample as a function of temperature or time in a controlled atmosphere. mdpi.com This technique is crucial for determining the thermal stability and decomposition profile of a compound. acs.org A TGA instrument continuously records the sample's weight as it is heated, generating a thermogram that plots mass loss versus temperature.

For imidazole-based compounds, TGA reveals the temperatures at which significant degradation events occur. The decomposition can happen in single or multiple stages, depending on the molecule's structure and substituents. mdpi.comresearchgate.net For example, some phenanthroimidazole derivatives exhibit high thermal stability, with decomposition temperatures (defined as 5% weight loss) starting around 304°C to 350°C. researchgate.net The thermal decomposition of binary mixtures of imidazole ionic liquids has been shown to occur in distinct stages, with the stability depending on the composition of the mixture. mdpi.comnjtech.edu.cn The TGA curve for this compound would provide its specific decomposition temperature, indicating its stability under thermal stress.

Table 3: Thermal Decomposition Data for Selected Imidazole Compounds

| Compound/Complex | Decomposition Temperature (Td) at 5% Weight Loss | Key Observations | Reference |

|---|---|---|---|

| 4-PIMCFTPA (phenanthroimidazole derivative) | 350°C | Good thermal stability. | researchgate.net |

| 4-BICFTPA (phenanthroimidazole derivative) | 304°C | Good thermal stability. | researchgate.net |

| [BIM][NO3] + [BMIM][NO3] Ionic Liquid Mixture | 172.1°C (onset) | Two-stage decomposition process. | mdpi.com |

Computational and Theoretical Chemistry Studies on 4 2,2 Dimethylpropyl 1h Imidazole

Ab Initio and Density Functional Theory (DFT) Calculations for Electronic Structure

Ab initio and Density Functional Theory (DFT) are powerful quantum mechanical methods used to investigate the electronic structure of molecules from first principles, without the need for empirical parameters. scispace.comyoutube.com DFT, in particular, has become a standard tool in computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules like 4-(2,2-dimethylpropyl)-1H-imidazole. scispace.comresearchgate.net These calculations provide a foundational understanding of the molecule's geometry, orbital energies, and charge distribution. epstem.net

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For imidazole (B134444) derivatives, methods like DFT with the B3LYP functional and a 6-31G(d) basis set are commonly employed to accurately predict bond lengths, bond angles, and dihedral angles. researchgate.netuni-muenchen.de Conformational analysis further explores the different spatial arrangements (conformers) of the molecule and their relative energies, which is particularly important for the flexible 2,2-dimethylpropyl (neopentyl) group attached to the imidazole ring. Understanding the preferred conformation is essential as it influences the molecule's interactions and properties.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are key to understanding a molecule's chemical reactivity and electronic properties. irjweb.comyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. acadpubl.eumalayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and reactivity. irjweb.comresearchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. irjweb.com For imidazole derivatives, the distribution of these orbitals reveals the likely sites for electrophilic and nucleophilic attack. acadpubl.euresearchgate.net

Below is a table showcasing representative HOMO-LUMO energy data for a related imidazole derivative, illustrating the type of information obtained from these calculations.

| Molecular Orbital | Energy (eV) |

| HOMO | -5.2822 |

| LUMO | -1.2715 |

| Energy Gap (ΔE) | 4.0106 |

This data is for 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole and serves as an illustrative example of typical values obtained in FMO analysis of imidazole-containing compounds. acadpubl.eu

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards charged species. uni-muenchen.denih.gov The MEP map displays regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) and positive electrostatic potential (electron-poor, prone to nucleophilic attack). nih.gov For imidazole, the MEP map clearly shows that the nitrogen atom not bonded to a hydrogen is the most electron-rich site, making it the primary target for protonation and other electrophilic interactions. uni-muenchen.de The color-coding on the MEP surface, typically with red indicating negative potential and blue indicating positive potential, provides an intuitive guide to the molecule's reactive sites. uni-muenchen.denih.gov

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches

Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques that aim to correlate the chemical structure of compounds with their biological activity or other properties. nih.govnih.gov These models are instrumental in drug discovery and materials science for predicting the properties of new, unsynthesized compounds. nih.govmdpi.com

Hologram QSAR (HQSAR) is a specific 2D QSAR method that encodes the structural information of a molecule into a molecular hologram. This approach does not require 3D alignment of the molecules and can effectively capture structural features that are important for activity. nih.gov HQSAR models have been successfully developed for various classes of compounds, including inhibitors of enzymes relevant to diseases like Alzheimer's. nih.gov For a series of compounds including this compound, an HQSAR model could be developed to predict a specific biological activity, such as enzyme inhibition. nih.govresearchgate.net AutoQSAR refers to automated workflows for generating QSAR models, which can streamline the process of model development and validation. mdpi.com

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA)

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) methods used to understand the relationship between the structural properties of molecules and their biological activities. explorationpub.comresearchgate.netnih.govnih.gov For this compound, these computational techniques can be employed to correlate its physicochemical properties with a specific biological function, such as enzyme inhibition or receptor binding.

In a typical CoMFA study of this compound and its analogs, the molecules would be aligned based on a common scaffold. The steric and electrostatic fields around each molecule are then calculated using a probe atom. These fields are sampled at various grid points, and the resulting values are used as descriptors in a partial least squares (PLS) analysis to build a predictive model. The model's quality is assessed by statistical parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). researchgate.netnih.gov

CoMSIA extends the principles of CoMFA by incorporating additional descriptor fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. explorationpub.comnirmauni.ac.in This provides a more comprehensive understanding of the molecular features influencing biological activity. For this compound, a CoMSIA model could reveal the importance of the hydrophobic t-butyl group and the hydrogen bonding capabilities of the imidazole ring. The results of CoMFA and CoMSIA studies are often visualized as contour maps, which highlight regions where modifications to the molecule are likely to enhance or diminish its activity. nih.gov

Identification of Key Structural Descriptors for Functional Modulation

The functional modulation of this compound can be understood by identifying its key structural descriptors. These descriptors are physicochemical properties and structural features that influence its interaction with biological targets. For this compound, the primary structural descriptors include:

The Imidazole Ring: This heterocyclic core is crucial for its biological activity. The two nitrogen atoms can act as hydrogen bond donors and acceptors, and the ring itself can participate in π-π stacking interactions. nih.gov The tautomeric nature of the imidazole ring also plays a significant role in its binding properties. nih.gov

The 4-(2,2-dimethylpropyl) Substituent: This bulky, hydrophobic group, also known as a neopentyl group, significantly influences the molecule's steric and hydrophobic interactions. Its size and shape can determine the compound's selectivity for a particular binding pocket.

Electronic Properties: Descriptors such as dipole moment, partial atomic charges, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding its reactivity and electrostatic interactions. researchgate.net

By systematically modifying these structural features and observing the effect on biological activity, a structure-activity relationship (SAR) can be established. For instance, altering the substitution pattern on the imidazole ring or replacing the neopentyl group with other alkyl chains can provide insights into the structural requirements for optimal function.

Molecular Docking Studies of this compound with Macromolecular Targets

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule to form a stable complex. researchgate.netdergipark.org.tr For this compound, docking studies can elucidate its binding mode within the active site of a macromolecular target, such as an enzyme or a receptor. nih.govmdpi.com

The process involves preparing the 3D structures of both the ligand (this compound) and the target protein. The ligand's conformation is often optimized to its lowest energy state. Docking algorithms then explore various possible binding poses of the ligand within the target's binding site and score them based on a scoring function that estimates the binding affinity. dergipark.org.trbibliotekanauki.pl

Prediction of Binding Modes and Interaction Energies

Molecular docking simulations can predict the most favorable binding mode of this compound within a target's active site. dergipark.org.tr The predicted binding mode reveals the specific orientation and conformation of the ligand that maximizes its interactions with the surrounding amino acid residues.

The interaction energy, often expressed as a docking score or binding free energy, is calculated to quantify the strength of the interaction between the ligand and the protein. ajol.info A lower interaction energy generally indicates a more stable complex and higher binding affinity. For this compound, the interaction energy would be influenced by factors such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

A hypothetical docking study might reveal that the imidazole ring of the compound forms key hydrogen bonds with polar residues in the active site, while the neopentyl group fits into a hydrophobic pocket. The table below illustrates a hypothetical summary of docking results for this compound with a generic protein target.

| Parameter | Value |

| Binding Free Energy (kcal/mol) | -8.5 |

| Interacting Residues | TYR84, PHE290, LYS120, GLU119 |

| Hydrogen Bonds | 2 |

| Hydrophobic Interactions | 5 |

Analysis of Hydrogen Bonding and Hydrophobic Interactions at Binding Sites

A detailed analysis of the docked pose of this compound would focus on the specific hydrogen bonding and hydrophobic interactions that stabilize the complex. researchgate.netjchr.org

Hydrogen Bonding: The nitrogen atoms of the imidazole ring are capable of forming hydrogen bonds. The N-H group can act as a hydrogen bond donor, while the other nitrogen atom can act as a hydrogen bond acceptor. The analysis would identify the specific amino acid residues (e.g., serine, threonine, aspartate, glutamate) that participate in these hydrogen bonds and the corresponding bond distances and angles. ajol.info

Theoretical Insights into Tautomerism and Aromaticity of the Imidazole Ring

The imidazole ring of this compound can exist in two tautomeric forms due to the migration of a proton between the two nitrogen atoms. nih.gov This phenomenon is known as prototropic tautomerism. The two tautomers are this compound and 5-(2,2-dimethylpropyl)-1H-imidazole.

Theoretical calculations, such as those based on Density Functional Theory (DFT), can be used to determine the relative stabilities of these tautomers in the gas phase and in different solvents. researchgate.net The relative energies of the tautomers can influence the compound's chemical reactivity and its ability to interact with biological targets. researchgate.net The presence of the bulky neopentyl group at position 4 may sterically influence the equilibrium between the two tautomers.

Advanced Chemical Reactivity and Derivatization of 4 2,2 Dimethylpropyl 1h Imidazole

Electrophilic Aromatic Substitution on the Imidazole (B134444) Ring

The imidazole ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. uobabylon.edu.iq The reaction typically proceeds through the formation of a resonance-stabilized cationic intermediate, known as a sigma complex or arenium ion. byjus.com For the imidazole ring, electrophilic attack is favored at the C4 and C5 positions due to the formation of a more stable resonance hybrid compared to attack at the C2 position. uobabylon.edu.iq

The 2,2-dimethylpropyl group at the C4 position is an alkyl group, which is generally considered to be electron-donating through an inductive effect. This electron-donating nature is expected to activate the imidazole ring towards electrophilic attack, making it more reactive than unsubstituted imidazole. The substitution is anticipated to occur predominantly at the C5 position, which is ortho to the activating neopentyl group.

Common electrophilic aromatic substitution reactions include halogenation, nitration, and sulfonation.

Halogenation: The introduction of a halogen (e.g., bromine or chlorine) onto the imidazole ring can be achieved using various halogenating agents. For typical benzene (B151609) derivatives, a Lewis acid catalyst is often required for halogenation. rsc.org However, the activated nature of the imidazole ring may allow for halogenation under milder conditions.

Nitration: The nitration of imidazoles can be accomplished using a mixture of nitric acid and sulfuric acid. nih.govresearchgate.net This reaction introduces a nitro group (-NO₂) onto the ring. For N-substituted imidazoles, nitration can be directed to the C2 position under specific conditions. fiveable.me

Sulfonation: Sulfonation of imidazole with fuming sulfuric acid can lead to the formation of imidazole-4-sulfonic acid. uobabylon.edu.iq

While these are the expected reactivities based on the general principles of imidazole chemistry, specific experimental data on the electrophilic aromatic substitution of 4-(2,2-dimethylpropyl)-1H-imidazole is not extensively documented in the reviewed literature.

Nucleophilic Attack on the Imidazole Ring System

Nucleophilic aromatic substitution (SNAr) on an imidazole ring is generally a challenging transformation. globalresearchonline.net The electron-rich nature of the imidazole ring system makes it inherently resistant to attack by nucleophiles. globalresearchonline.net Such reactions typically require the presence of strong electron-withdrawing groups on the ring to decrease the electron density and facilitate the formation of a stable Meisenheimer complex intermediate. mdpi.com

The this compound molecule possesses an electron-donating alkyl group, which further deactivates the ring towards nucleophilic attack. Therefore, direct nucleophilic substitution on the imidazole ring of this compound is not a favorable process under standard conditions. For nucleophilic substitution to occur, the imidazole ring would likely need to be modified with potent electron-wthdrawing substituents, such as nitro groups. libretexts.org

Reactions Involving the 2,2-Dimethylpropyl Substituent

The 2,2-dimethylpropyl, or neopentyl, group is known for its significant steric bulk and the absence of benzylic hydrogens, which largely dictates its reactivity. libretexts.org

Oxidation and Reduction Reactions

Oxidation: The oxidation of alkyl side chains on aromatic rings is a common reaction, but it typically requires the presence of at least one benzylic hydrogen. libretexts.orglibretexts.org Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize alkylbenzenes to benzoic acids. libretexts.org However, the 2,2-dimethylpropyl group in this compound lacks benzylic hydrogens. The carbon atom attached to the imidazole ring is a quaternary carbon. Consequently, this side chain is expected to be highly resistant to oxidation under typical conditions that cleave other alkyl side chains. libretexts.org

Reduction: The reduction of an alkyl substituent on an aromatic ring is not a common transformation. Catalytic hydrogenation, a standard method for reducing aromatic rings themselves, typically requires harsh conditions such as high pressure and temperature and would likely reduce the imidazole ring rather than the alkyl group. nih.gov The 2,2-dimethylpropyl group is a saturated alkyl chain and is therefore inert to most reducing agents under conditions that would not also affect the imidazole ring.

Functional Group Interconversions on the Alkyl Chain

Direct functional group interconversions on the 2,2-dimethylpropyl chain are synthetically challenging due to the unreactive nature of the saturated hydrocarbon and the steric hindrance around the quaternary carbon. ub.edu Reactions that proceed via SN2 mechanisms are severely hindered at the neopentyl carbon. SN1 reactions at the primary carbon are also disfavored due to the formation of an unstable primary carbocation, though rearrangement to a more stable tertiary carbocation can occur under certain conditions. sci-hub.se

Therefore, the synthesis of derivatives with modified alkyl chains would typically involve starting with a functionalized precursor and then constructing the imidazole ring, rather than attempting to directly functionalize the neopentyl group of this compound. For instance, to obtain an alcohol derivative, one might start with a neopentyl-like structure already containing a hydroxyl group and use it in a synthetic route to form the substituted imidazole.

Formation of Derivatives and Analogs for Structure-Property Relationship Studies

The synthesis of derivatives and analogs of a lead compound is a cornerstone of medicinal chemistry, allowing for the systematic exploration of structure-activity relationships (SAR). imperial.ac.uknih.gov For this compound, modifications can be introduced at various positions, including the nitrogen atoms of the imidazole ring and potentially on the ring carbons through electrophilic substitution, to investigate their impact on biological activity. The alkyl chain length and branching of substituents on the imidazole ring have been shown to influence properties such as charge reduction and stabilization in mass spectrometry studies. nih.gov

N-Substituted Derivatives of this compound

The most common and synthetically accessible derivatives of imidazoles are those substituted at the ring nitrogen atoms. The imino-hydrogen of the imidazole ring can be readily replaced by various substituents through N-alkylation or N-acylation reactions.

N-Alkylation: N-alkylation of imidazoles is a straightforward process, typically achieved by reacting the imidazole with an alkyl halide in the presence of a base. youtube.com The choice of base and solvent can influence the outcome of the reaction. For 4-substituted imidazoles, alkylation can potentially occur at either the N1 or N3 position, leading to a mixture of regioisomers. The steric bulk of the 2,2-dimethylpropyl group at C4 might influence the regioselectivity of N-alkylation. Studies on other substituted imidazoles have shown that the nature of the alkylating agent and the reaction conditions can be tuned to favor one isomer over the other.

N-Acylation: The acylation of imidazoles can be achieved using acyl chlorides or acid anhydrides. This reaction introduces an acyl group onto one of the ring nitrogens, forming an N-acylimidazole. These derivatives are often used as activated acylating agents themselves.

The synthesis of a diverse library of N-substituted derivatives of this compound would be a key strategy in exploring its potential as a scaffold for drug discovery. The variation of the N-substituent allows for the modulation of physicochemical properties such as lipophilicity, solubility, and hydrogen bonding capacity, which are critical for pharmacokinetic and pharmacodynamic profiles.

Interactive Data Table: General Reactivity of this compound

| Reaction Type | Position of Attack | Expected Reactivity | Influencing Factors |

| Electrophilic Aromatic Substitution | C5 | Activated | Electron-donating neopentyl group |

| Nucleophilic Aromatic Substitution | Imidazole Ring Carbons | Deactivated | Electron-donating neopentyl group |

| Side-Chain Oxidation | 2,2-Dimethylpropyl Group | Inert | Lack of benzylic hydrogens |

| Side-Chain Reduction | 2,2-Dimethylpropyl Group | Inert | Saturated alkyl chain |

| N-Alkylation | N1 / N3 | Favorable | Steric hindrance from neopentyl group may influence regioselectivity |

| N-Acylation | N1 / N3 | Favorable | Formation of N-acylimidazole |

C-Substituted Derivatives at Positions 2 and 5

No research findings were identified describing the synthesis or characterization of C-substituted derivatives of this compound at the C2 and C5 positions.

Fused Ring Systems Incorporating the 4-(2,2-Dimethylpropyl)Imidazole Moiety

No literature was found detailing the synthesis or properties of fused ring systems that are constructed from or incorporate the this compound scaffold.

Applications of the 4 2,2 Dimethylpropyl 1h Imidazole Scaffold in Contemporary Chemical Research Non Clinical Focus

Role as a Synthetic Building Block and Intermediate in Organic Synthesis

The 4-(2,2-dimethylpropyl)-1H-imidazole core serves as a versatile starting point for the construction of more elaborate molecular architectures. Its inherent chemical functionalities allow for various transformations, leading to a diverse range of derivatives. The imidazole (B134444) ring itself can be considered a privileged structure in medicinal chemistry, and its derivatives are explored for a wide array of applications. nih.govontosight.ai

Precursor for Complex Heterocyclic Systems

The imidazole scaffold is a cornerstone in the synthesis of complex heterocyclic systems. researchgate.net The presence of reactive sites on the imidazole ring, including the nitrogen atoms and the C2-position, allows for further functionalization and ring-annulation reactions. Starting from substituted imidazoles, chemists can construct fused heterocyclic systems and other intricate molecular frameworks. While specific examples detailing the use of this compound as a direct precursor for complex heterocycles are not extensively documented in the provided search results, the general utility of the imidazole core in this regard is well-established. researchgate.netresearchgate.net The neopentyl group would be expected to influence the regioselectivity of these reactions due to its significant steric bulk.

Scaffold for Ligand Design in Organometallic Chemistry

The nitrogen atoms of the imidazole ring are excellent coordinating sites for metal ions, making imidazole derivatives highly valuable as ligands in organometallic chemistry. rsc.org The this compound scaffold, in particular, offers a unique combination of a sterically demanding substituent and a versatile coordination platform. This allows for the design of ligands that can influence the geometry, stability, and reactivity of the resulting metal complexes.

N-heterocyclic carbenes (NHCs), derived from imidazolium (B1220033) salts, are a prominent class of ligands in modern organometallic chemistry. nih.govnih.gov The neopentyl group at the 4-position can be incorporated into the design of NHC ligands, where it would be positioned adjacent to the metal center. This steric bulk can be used to create a specific coordination environment around the metal, which can be beneficial for catalytic applications by promoting certain reaction pathways or enhancing catalyst stability. The synthesis of such ligands would typically involve the alkylation of the N1-position of this compound, followed by deprotonation to generate the carbene.

Integration into Catalytic Systems

The unique properties of the this compound scaffold make it a promising component in the development of novel catalytic systems. Its derivatives can function as organocatalysts or as ligands for transition metal catalysts, influencing the efficiency and selectivity of chemical transformations.

Organocatalytic Applications of Imidazole Derivatives

Imidazole and its derivatives have been shown to act as effective organocatalysts in a variety of organic reactions. rsc.orgresearchgate.net They can function as Brønsted bases, nucleophilic catalysts, or hydrogen-bond donors. nih.gov For instance, imidazole can catalyze multicomponent reactions to produce structurally diverse and functionalized molecules. rsc.org

While specific studies focusing on the organocatalytic applications of this compound itself are not detailed in the provided results, the fundamental catalytic activity of the imidazole core suggests that its neopentyl-substituted derivative could also exhibit catalytic properties. The steric hindrance provided by the neopentyl group might influence the substrate scope and selectivity of the catalyzed reactions.

Ligand Design for Transition Metal Catalysis

The design of ligands is crucial for controlling the outcome of transition metal-catalyzed reactions. mdpi.com Imidazole-based ligands, particularly N-heterocyclic carbenes (NHCs), have had a significant impact on this field. nih.gov The electronic and steric properties of the ligand directly influence the catalytic activity and selectivity of the metal center. researchgate.net

The this compound scaffold can be incorporated into ligands for various transition metals. The bulky neopentyl group can play a critical role in creating a sterically hindered environment around the metal, which can be advantageous in several catalytic processes. For example, in cross-coupling reactions, bulky ligands can promote reductive elimination and prevent catalyst deactivation. rsc.org Similarly, in polymerization catalysis, the steric profile of the ligand can influence the polymer's microstructure.

Table 1: Potential Influence of the 4-(2,2-Dimethylpropyl) Group in Ligand Design for Catalysis

| Catalytic Application | Potential Influence of the Neopentyl Group |

| Cross-Coupling Reactions | Enhanced catalyst stability, promotion of reductive elimination. |

| Polymerization | Control over polymer microstructure and molecular weight. |

| Hydrogenation/Transfer Hydrogenation | Creation of a chiral pocket (if a chiral center is introduced), influencing enantioselectivity. |

| C-H Activation | Influencing regioselectivity by sterically directing the metal to a specific C-H bond. rsc.org |

Contributions to Materials Science and Functional Materials

The imidazole moiety is a valuable building block in the construction of functional materials due to its coordination capabilities and its ability to participate in hydrogen bonding. researchgate.netrsc.org These interactions are fundamental to the self-assembly and structural integrity of various materials, including metal-organic frameworks (MOFs) and polymers.

The incorporation of the this compound scaffold into such materials can impart specific properties. The bulky neopentyl group can influence the porosity and dimensionality of MOFs by controlling the packing of the organic linkers and metal nodes. rsc.org In the context of polymers, the neopentyl group can affect the polymer's solubility, thermal stability, and mechanical properties. Imidazole-containing polymers have been investigated for a range of applications, including as bioactive materials and for their electrostatic and self-assembly properties. researchgate.net

Furthermore, imidazole derivatives have been used in the development of light-emitting materials. rsc.orgnih.gov The electronic properties of the imidazole ring, when appropriately substituted, can lead to materials with interesting photophysical characteristics. While direct applications of this compound in this area were not found, the general principles suggest its potential as a component in the design of novel functional materials.

Incorporation into Polymeric Systems

The integration of imidazole-containing moieties into polymer chains can impart unique properties and functionalities to the resulting materials. nih.govresearchgate.net Imidazole-based polymers can associate with biological molecules through hydrogen bonding, while their corresponding imidazolium salts can engage in electrostatic interactions, aggregation, and self-assembly. researchgate.net These characteristics make them suitable for a wide range of applications, including the development of smart materials and drug delivery systems. researchgate.net

Research into imidazole-containing polymers has explored their synthesis and design for various bioactive applications. researchgate.netelsevierpure.com The ability to tailor the properties of these polymers by modifying the imidazole functionality or by copolymerization with other monomers opens up a vast design space for new materials. researchgate.net For instance, copolymers synthesized from different ratios of monomers can exhibit varied thermal stabilities and luminescent properties, influenced by the molecular weight and crystallinity of the polymer. researchgate.net

Table 1: Examples of Imidazole-Containing Polymer Systems and Their Properties

| Polymer System | Monomers | Key Properties/Applications |

| Poly(N-allyl-tetrasubstituted imidazole) | 1-allyl-4,5-di(furan-2-yl)-2-phenyl-1H-imidazole | Potential for use in heat-resistant and luminescent materials. researchgate.net |

| Imidazolium-containing polyelectrolytes | Functionalized 1-vinylimidazole | Used in gene delivery, exhibiting tunable DNA binding affinity and cytotoxicity. vt.edu |

| ABA triblock copolymers | 4-vinylimidazole and di(ethylene glycol) methyl ether methacrylate | Exhibit microphase-separated morphologies and tailored mechanical properties. vt.edu |

Optoelectronic Applications (e.g., fluorophores, chromophores, where the imidazole contributes to electronic properties)

The imidazole scaffold is a key component in the design of push-pull chromophores and fluorophores, which are essential for various optoelectronic applications. beilstein-journals.org These molecules typically consist of a π-conjugated system with electron-donating and electron-accepting groups at opposite ends, facilitating intramolecular charge transfer (ICT). beilstein-journals.org The imidazole ring can act as either a donor or an acceptor moiety depending on its substitution pattern. beilstein-journals.org

Imidazole derivatives have been investigated for their use in organic light-emitting diodes (OLEDs), fluorescent chemisensors, and other optoelectronic devices. beilstein-journals.orgnih.gov The synthesis of novel imidazole-based organic chromophores and the study of their optical properties are active areas of research. google.com For example, push-pull fluorophores based on imidazole-4,5-dicarbonitrile have shown intense fluorescence in various solvents and polymer matrices. nih.gov

Table 2: Optoelectronic Properties of Imidazole-Based Chromophores

| Imidazole Derivative | Application | Key Optical Properties |

| 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol | Nonlinear Optical (NLO) Material | Exhibits self-defocusing nonlinearity. researchgate.net |

| Imidazole-4,5-dicarbonitrile derivatives | Fluorophores | Intense fluorescence with quantum yields up to 1.0 in certain media. nih.gov |

| 2-(4-Fluorophenyl)-4,5-dimethyl-1-(4-methylphenyl)-1H-imidazole | Fluorescent Chemosensor | Component for sensing metal ions. nih.gov |

Analytical Chemistry Method Development

The detection and quantification of imidazole derivatives are crucial in various fields, including environmental science and industrial quality control. wiley.commdpi.com The development of robust analytical methods is therefore of significant importance.

Chromatographic Methods (e.g., GC-MS, HPLC) for Detection and Quantification

High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are powerful techniques for the analysis of imidazole compounds. mdpi.comgdut.edu.cn HPLC methods, often coupled with mass spectrometry (HPLC-MS/MS), provide high sensitivity and selectivity for the quantification of imidazoles and their derivatives, even at very low concentrations. nih.govnih.gov

Method development in HPLC often involves optimizing the mobile phase composition, pH, and column type to achieve efficient separation of closely related imidazole compounds. wiley.comnih.gov For instance, reversed-phase HPLC with C8 or C18 columns is commonly used, and the choice of organic modifier (e.g., methanol (B129727) or acetonitrile) can significantly impact resolution and retention times. nih.gov GC-MS methods are also employed, sometimes requiring a derivatization step to improve the volatility and chromatographic behavior of the analytes. mdpi.comgdut.edu.cn

Table 3: Chromatographic Methods for Imidazole Analysis

| Analytical Technique | Target Analytes | Key Methodological Aspects |

| LC–Orbitrap‐MS | 10 commercially available imidazoles | Optimized chromatography for separating closely related compounds. wiley.com |

| HPLC-ESI-MS/MS | Imidazole-containing dipeptides and their 2-oxo derivatives | Stable isotope dilution method for absolute quantification with fmol-level detection limits. nih.govnih.gov |

| GC-MS | Seven imidazole-like compounds | Derivatization with isobutyl chloroformate prior to analysis. gdut.edu.cn |

| U-HPLC | Imidazole, 4-methylimidazole (B133652), and 2-methylimidazole | Isocratic elution for rapid baseline separation within 1.3 minutes. researchgate.net |

Advanced Purification Techniques for Imidazole Compounds

The purification of imidazole compounds is a critical step in their synthesis and isolation, particularly for applications requiring high purity. google.comgoogle.com Crystallization is a widely used technique for the purification of imidazoles. google.com This can be achieved by dissolving the crude product in a suitable hot solvent and allowing it to cool, leading to the formation of purer crystals. youtube.com The choice of solvent is crucial, as the compound should have high solubility at elevated temperatures and low solubility at room temperature. youtube.com

Another common purification method is column chromatography. google.comflash-chromatographie.com Flash chromatography, a rapid form of column chromatography, is often employed for the separation of imidazole derivatives. flash-chromatographie.com The selection of the stationary phase (e.g., silica (B1680970) gel) and the mobile phase (eluent) is optimized to achieve good separation of the target compound from impurities. google.comflash-chromatographie.com Additionally, selective precipitation by forming an acid salt of the desired imidazole isomer can be an effective purification strategy, avoiding the need for chromatography. google.com

Table 4: Purification Techniques for Imidazole Compounds

| Purification Technique | Principle | Key Considerations |

| Crystallization | Differential solubility of the compound and impurities at different temperatures. | Selection of an appropriate solvent is critical for good recovery and purity. google.comyoutube.com |

| Column Chromatography | Differential adsorption of compounds onto a stationary phase. | Choice of stationary and mobile phases determines separation efficiency. google.comflash-chromatographie.com |

| Selective Precipitation | Formation of a salt of the target compound with different solubility than its isomers. | Avoids chromatography and can be advantageous for large-scale production. google.com |

Conclusion and Future Research Directions

Summary of Current Research Status of 4-(2,2-Dimethylpropyl)-1H-Imidazole

Currently, dedicated research focusing exclusively on this compound is limited in publicly accessible scientific literature. The compound is often cataloged as a unique chemical entity available for early-discovery research, but detailed studies on its synthesis, reactivity, and specific applications are not prominent. Its significance is therefore derived from its classification as a highly substituted imidazole (B134444). The imidazole core is a privileged structure in medicinal chemistry and materials science, appearing in numerous natural products, pharmaceuticals, and functional materials. iosrjournals.orgnih.govnih.gov The presence of a bulky, sterically hindering neopentyl (2,2-dimethylpropyl) group at the C4 position suggests that this molecule could exhibit unique properties and reactivity compared to less substituted or differently substituted imidazoles. Research on related structures, such as other alkyl-substituted imidazoles, indicates potential utility as ligands or in the synthesis of more complex molecules. nih.govsigmaaldrich.combldpharm.com

Emerging Synthetic Methodologies and Reactivity Patterns

The synthesis of highly substituted imidazoles, such as this compound, is a dynamic area of organic chemistry. Traditional methods are often being supplanted by more efficient and regioselective modern techniques.

Emerging Synthetic Methodologies:

Multi-Component Reactions (MCRs): One-pot syntheses involving the condensation of an aldehyde, a 1,2-dicarbonyl compound, an amine, and an ammonium (B1175870) source are increasingly popular for creating tri- and tetrasubstituted imidazoles. nih.govtandfonline.com These methods are valued for their efficiency and atom economy. Various catalysts, including Brønsted acidic ionic liquids and zeolites, have been developed to facilitate these reactions under environmentally friendly, often solvent-free, conditions. researchgate.netnih.gov

Transition Metal-Catalyzed C-H Functionalization: Direct functionalization of the imidazole core's C-H bonds represents a powerful strategy for introducing substituents with high precision. nih.gov Palladium and copper catalysts are commonly employed to arylate or alkylate specific positions on the ring. organic-chemistry.orgnih.gov For instance, the use of a removable directing group like the SEM [2-(trimethylsilyl)ethoxymethyl] group allows for sequential and regioselective arylation of the C2, C5, and even the typically unreactive C4 positions. nih.gov

Organocatalysis: The use of small organic molecules as catalysts, such as ascorbic acid (Vitamin C), has emerged as a green alternative to metal-based catalysts for synthesizing tetrasubstituted imidazoles. tandfonline.com These methods avoid the cost and potential toxicity associated with residual metals.

Novel Reaction Conditions: Techniques like microwave-assisted synthesis and the use of deep eutectic solvents are being explored to accelerate reaction times and improve yields. rsc.orgorganic-chemistry.org

Reactivity Patterns: The reactivity of the imidazole ring is well-defined but can be tuned by its substituents. The C2 position is the most acidic, while the C5 position is highly reactive toward electrophilic substitution. nih.gov The C4 position, where the 2,2-dimethylpropyl group resides in the target compound, is generally less reactive. nih.gov However, modern synthetic methods are providing ways to overcome these innate reactivity patterns, enabling the construction of complex, highly substituted imidazoles with complete regiochemical control. nih.gov

| Synthetic Methodology | Catalyst/Reagent Type | Key Features | Reference |

|---|---|---|---|

| Multi-Component Reactions (MCRs) | Acidic Ionic Liquids, Zeolites, l-Proline | High efficiency, atom economy, often solvent-free conditions. | tandfonline.comresearchgate.netnih.gov |

| C-H Functionalization | Palladium (Pd), Copper (Cu) | Direct and regioselective introduction of substituents on the imidazole core. | nih.govorganic-chemistry.orgnih.gov |

| Organocatalysis | Ascorbic Acid, TFA | Metal-free, environmentally friendly, mild reaction conditions. | tandfonline.comorganic-chemistry.org |

| Van Leusen Imidazole Synthesis | Tosylmethyl isocyanide (TosMIC) | Versatile for creating 1,4- and 1,5-disubstituted imidazoles. | nih.govorganic-chemistry.org |

| Microwave-Assisted Synthesis | N/A (Energy Source) | Rapid reaction times, often leading to higher yields. | organic-chemistry.orgnih.gov |

Potential for Further Exploration in Advanced Chemical and Material Science Fields

The unique structural features of this compound suggest several avenues for future exploration in advanced chemical and material sciences.

N-Heterocyclic Carbene (NHC) Precursors: Imidazoles and their corresponding imidazolium (B1220033) salts are precursors to N-heterocyclic carbenes (NHCs), which are powerful ligands in organometallic chemistry and catalysis. nih.govrsc.org The bulky 2,2-dimethylpropyl group could be used to create sterically demanding NHCs, potentially leading to catalysts with enhanced stability or selectivity.

Coordination Chemistry and Supramolecular Assembly: The imidazole ring is an excellent ligand for a variety of metal ions and can participate in hydrogen bonding. uminho.pt The specific substitution pattern of this compound could be exploited to design novel metal-organic frameworks (MOFs) or supramolecular structures with tailored properties for gas storage, separation, or sensing.

Functional Materials: Substituted imidazoles are being investigated for use in a range of advanced materials. This includes their application as components of ionic liquids, dyes for solar cells, and other optical materials. researchgate.netrsc.org The properties imparted by the neopentyl group could be beneficial in developing new materials with specific solubility, thermal stability, or photophysical characteristics.

Medicinal Chemistry Scaffolds: The imidazole nucleus is a cornerstone of many pharmaceutical agents. nih.govwikipedia.org While this specific molecule has no documented biological activity, it could serve as a valuable building block for creating new drug candidates. The bulky, lipophilic neopentyl group could influence the pharmacokinetic properties of a larger molecule, potentially improving its metabolic stability or membrane permeability. nih.gov

Challenges and Opportunities in the Synthesis and Application of Highly Substituted Imidazoles

The development and application of highly substituted imidazoles present both significant hurdles and exciting opportunities for chemists.

Challenges:

Regiocontrol: Achieving selective functionalization at one specific position over others (e.g., C4 vs. C5) remains a primary challenge, often requiring multi-step procedures or sophisticated directing groups. nih.govrsc.org

Steric Hindrance: The synthesis of sterically congested imidazoles, particularly those with bulky groups at adjacent positions, can be difficult, leading to low yields or requiring harsh reaction conditions that limit functional group tolerance. rsc.org

Scalability: Many novel synthetic methods that work well on a lab scale are difficult or expensive to scale up for industrial production, often due to the cost of transition metal catalysts or purification challenges. nih.gov

Opportunities:

Method Development: There is a continuous need for new synthetic methods that are more efficient, regioselective, and environmentally benign. The development of novel catalysts, including reusable heterogeneous catalysts or more effective organocatalysts, is a major area of opportunity. nih.govrsc.org

Discovery of Novel Reactivity: Exploring the reactivity of less-common substitution patterns can lead to the discovery of new chemical transformations and the creation of molecular libraries for high-throughput screening in drug and materials discovery. nih.gov

New Applications: As synthetic capabilities improve, a wider diversity of highly substituted imidazoles will become accessible. This will enable their exploration in new and emerging fields, from advanced catalysis to the development of "smart" materials that respond to external stimuli. researchgate.netrsc.org

| Area | Challenges | Opportunities |

|---|---|---|

| Synthesis | Achieving high regioselectivity, especially for sterically hindered targets; scalability of complex methods. | Developing novel, efficient, and green catalytic systems (e.g., organocatalysis, reusable catalysts). |

| Reactivity | Overcoming the inherent reactivity biases of the imidazole ring; limited functional group tolerance under harsh conditions. | Discovering new reactivity patterns and C-H functionalization strategies to access novel substitution patterns. |

| Application | Predicting the properties of new derivatives; high cost of specialized molecules limiting widespread use. | Expanding the use of substituted imidazoles in catalysis (NHCs), materials science (dyes, MOFs), and medicinal chemistry. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.